N-(3-Amino-4-chlorophenyl)cyclohexanecarboxamide
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Overview
Description
N-(3-Amino-4-chlorophenyl)cyclohexanecarboxamide: is a chemical compound with the molecular formula C13H17ClN2O and a molecular weight of 252.75 g/mol . This compound is primarily used in proteomics research and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-4-chlorophenyl)cyclohexanecarboxamide typically involves the reaction of 3-amino-4-chloroaniline with cyclohexanecarboxylic acid . The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-chlorophenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like or in acidic conditions.
Reduction: Reagents like or .
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Amino-4-chlorophenyl)cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving protein interactions and enzyme activity.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-Amino-4-chlorophenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Amino-4-chlorophenyl)anthranilic acid
- N-(3-Amino-4-chlorophenyl)benzoic acid
- N-(3-Amino-4-chlorophenyl)cyclohexanecarboxylate
Uniqueness
N-(3-Amino-4-chlorophenyl)cyclohexanecarboxamide is unique due to its specific structural features, such as the presence of both an amino group and a chlorine atom on the phenyl ring, as well as the cyclohexanecarboxamide moiety. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)cyclohexanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-11-7-6-10(8-12(11)15)16-13(17)9-4-2-1-3-5-9/h6-9H,1-5,15H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFJDBUVSRNIFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC(=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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